methyl N~2~-(tert-butoxycarbonyl)asparaginylphenylalanylphenylalaninate
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Overview
Description
Methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate is a complex organic compound that features multiple functional groups, including ester, amide, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate typically involves multiple steps, starting with the protection of amine groups using tert-butoxycarbonyl (BOC) groups. The BOC group is an acid-labile protecting group used in organic synthesis . The synthesis involves the following steps:
Protection of Amines: The amine groups are protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Amide Bonds: The protected amines are then reacted with carboxylic acids or their derivatives to form amide bonds. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Substitution: The BOC protecting groups can be selectively removed using acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Sodium borohydride in methanol at low temperatures (e.g., -40°C).
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Hydrolysis: Carboxylic acids and amines.
Reduction: Alcohols and amines.
Substitution: Deprotected amines.
Scientific Research Applications
Methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Research: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized in vivo to release active compounds. The BOC protecting groups can be removed under physiological conditions to yield the active amines, which can then interact with their molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is similar in structure but lacks the additional amide and carbamoyl groups.
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoate: This compound has a similar backbone but different substituents on the phenyl ring.
Properties
Molecular Formula |
C28H36N4O7 |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)32-21(17-23(29)33)25(35)30-20(15-18-11-7-5-8-12-18)24(34)31-22(26(36)38-4)16-19-13-9-6-10-14-19/h5-14,20-22H,15-17H2,1-4H3,(H2,29,33)(H,30,35)(H,31,34)(H,32,37) |
InChI Key |
ARFLLJAVJWZYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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